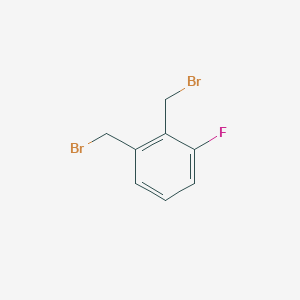
1,2-Bis(bromomethyl)-3-fluorobenzene
Descripción general
Descripción
1,2-Bis(bromomethyl)benzene is a compound known for its applications in organic synthesis . This compound is characterized by its two bromomethyl functional groups attached to a benzene ring .
Synthesis Analysis
While specific synthesis methods for 1,2-Bis(bromomethyl)-3-fluorobenzene are not available, similar compounds like 1,2-Bis(dibromomethyl)benzene can be synthesized through various organic reactions . The synthesis of polysubstituted benzenes often involves planning a sequence of reactions in the right order, particularly important when introducing new substituents .Molecular Structure Analysis
The molecular structure of 1,2-Bis(bromomethyl)benzene, a compound similar to the one , consists of a benzene ring with two bromomethyl functional groups attached . The molecular formula is C8H8Br2 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis Techniques : 1,2-Bis(bromomethyl)-4-fluorobenzene, a compound closely related to 1,2-Bis(bromomethyl)-3-fluorobenzene, has been synthesized from 3,4-dimethylbenzenamine through reactions including diazotization and bromination, demonstrating the compound's potential in chemical synthesis processes (Guo Zhi-an, 2009).
Radical Bromination Reactions : Radical bromination techniques have been used in the synthesis of similar compounds, providing insights into potential chemical pathways for 1,2-Bis(bromomethyl)-3-fluorobenzene and its derivatives (Song Yan-min, 2007).
Coordination Chemistry and Complex Formation
Metal Ion Complexes : The compound has been used in coordination chemistry, particularly in the formation of complexes with Group I and II metal ions. This application highlights its utility in the study of metal-ligand interactions and potential in materials science (H. Plenio et al., 1997).
- Fluorocryptands and Macrocycles : Research has shown the development of fluoro cryptands and fluoro crown ethers using 1,3-bis(bromomethyl)-2-fluorobenzene. These macrocycles demonstrate the compound's role in creating complex molecular structures with potential applications in host-guest chemistry and molecular recognition (H. Plenio & Ralph Diodone, 1996).
Crystal Structure and Physical Properties
- Crystal Structure Analysis : The study of solvates of similar compounds like 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene provides insights into the crystal structures and physical properties that could be relevant for 1,2-Bis(bromomethyl)-3-fluorobenzene. Such studies are crucial in materials science and crystallography (P. Szlachcic et al., 2007).
Applications in Molecular Conductors and Organic Synthesis
Molecular Conductors : The creation of radical-cation salts with bis(ethylenedithio)tetrathiafulvalene using related fluorobenzene compounds shows the potential of 1,2-Bis(bromomethyl)-3-fluorobenzene in the development of new molecular conductors, which is significant in the field of electronics and materials science (Lee Martin et al., 2017).
- artially-fluorinated-benzenes-pike/2407acec3e7350eeb08aa5414ff23f43/?utm_source=chatgpt).
Propiedades
IUPAC Name |
1,2-bis(bromomethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGAFUSDCBRIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555998 | |
| Record name | 1,2-Bis(bromomethyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(bromomethyl)-3-fluorobenzene | |
CAS RN |
62590-16-3 | |
| Record name | 1,2-Bis(bromomethyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




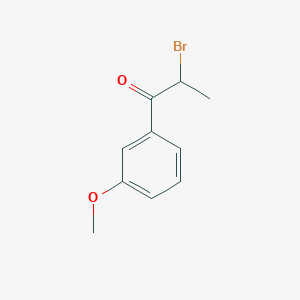
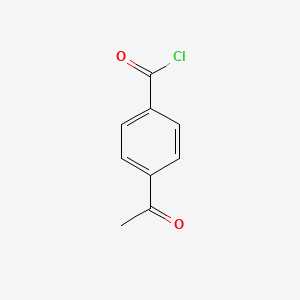



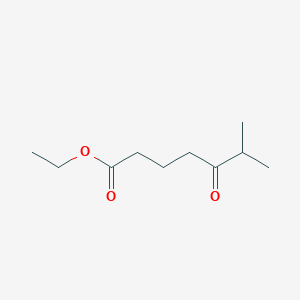
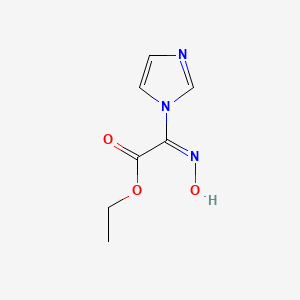

![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)
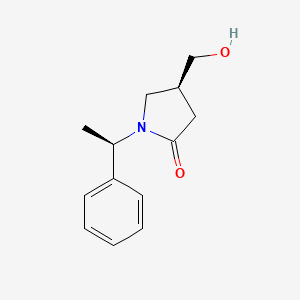
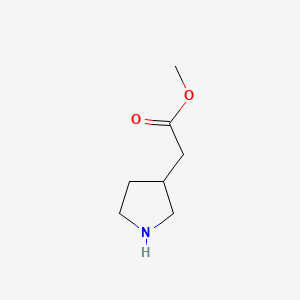
![1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315633.png)